Navigating the Potential of 3-amino-1-methyl-1H-pyrazol-5-ol: A Preliminary Technical Bulletin
Navigating the Potential of 3-amino-1-methyl-1H-pyrazol-5-ol: A Preliminary Technical Bulletin
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Course for a Promising Intermediate
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both versatility in chemical modification and inherent biological relevance. Among these, the pyrazole nucleus stands out as a privileged structure, forming the core of numerous approved therapeutics.[1] This technical bulletin focuses on a specific, yet under-documented, member of this family: 3-amino-1-methyl-1H-pyrazol-5-ol (CAS Number: 57313-30-1) . While comprehensive, peer-reviewed data on this particular molecule remains nascent, this document aims to provide a foundational understanding of its properties, potential synthetic routes, and forecasted applications based on the broader knowledge of its chemical class. It is designed to serve as a starting point for researchers looking to explore the utility of this compound as a key intermediate in the synthesis of novel bioactive molecules.
I. Core Molecular Attributes: A Snapshot
A fundamental understanding of a molecule's physical and chemical properties is paramount for its effective utilization in a research and development setting. The available data for 3-amino-1-methyl-1H-pyrazol-5-ol provides a basic but essential profile.
| Property | Value | Source |
| CAS Number | 57313-30-1 | [2] |
| Molecular Formula | C₄H₇N₃O | [2] |
| Molecular Weight | 113.12 g/mol | [2] |
| Appearance | Data not available; related compounds are typically white to light yellow crystalline powders. | [3] |
| Solubility | Soluble in Dichloromethane and Methanol.[3] | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2] | [2] |
Expert Insight: The solubility in common organic solvents like dichloromethane and methanol suggests good handling characteristics for synthetic transformations. The recommendation for storage under an inert atmosphere indicates potential sensitivity to air or moisture, a critical consideration for maintaining its integrity over time.
II. Navigating Synthesis: A Proposed Methodological Framework
A likely synthetic pathway for 3-amino-1-methyl-1H-pyrazol-5-ol involves the reaction of ethyl cyanoacetate with methylhydrazine. This reaction is a well-established method for the synthesis of aminopyrazoles.[4] A related patent describes the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester from a 40% methylhydrazine aqueous solution and ethoxy methylene ethyl cyanoacetate in toluene.[4]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol.
Experimental Considerations:
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Solvent Choice: Toluene is a common solvent for this type of reaction, as it allows for the azeotropic removal of water, driving the reaction to completion.[4]
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Temperature Control: The reaction temperature will likely need to be optimized, with many similar reactions proceeding at elevated temperatures (reflux).[4]
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Work-up and Purification: The work-up procedure would typically involve removal of the solvent, followed by purification of the crude product. This may involve recrystallization or column chromatography to obtain the desired purity.
Self-Validation and Protocol Development: Researchers should approach this synthesis with a systematic process of optimization. Key parameters to monitor include reaction time, temperature, and stoichiometry of the reactants. Analytical techniques such as Thin Layer Chromatography (TLC) should be employed to monitor the progress of the reaction. The final product should be thoroughly characterized using NMR, IR, and mass spectrometry to confirm its identity and purity.
III. Analytical Characterization: The Unseen Spectrum
A comprehensive analytical dataset is crucial for the unambiguous identification and quality control of any chemical compound. While specific spectral data for 3-amino-1-methyl-1H-pyrazol-5-ol is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
Expected Spectral Data:
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¹H NMR: The spectrum is expected to show distinct signals for the methyl group protons, the proton on the pyrazole ring, and the amine protons. The chemical shifts of these protons will be influenced by their electronic environment.
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¹³C NMR: The spectrum should reveal four distinct carbon signals corresponding to the methyl carbon, the two pyrazole ring carbons, and the carbon bearing the hydroxyl group.
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IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine group, the O-H stretching of the hydroxyl group, C=N and C=C stretching of the pyrazole ring, and C-N stretching.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (113.12 g/mol ).
Data Acquisition: Researchers synthesizing this compound should perform full analytical characterization and consider publishing this data to contribute to the collective knowledge base. Commercial suppliers like BLDpharm mention the availability of NMR, HPLC, and LC-MS data upon request, which could be a valuable resource.[2]
IV. Safety and Handling: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 3-amino-1-methyl-1H-pyrazol-5-ol, a cautious approach to its handling is imperative. The safety profile of related aminopyrazole compounds should be used as a guiding principle. For instance, the GHS classification for 3-amino-5-hydroxypyrazole includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
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Avoid Inhalation and Contact: Take measures to avoid inhaling the dust or allowing the compound to come into contact with skin or eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[2]
V. The Horizon of Application: A Forward Look into Drug Discovery
The true value of 3-amino-1-methyl-1H-pyrazol-5-ol lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][6]
The presence of three key functional groups—an amino group, a hydroxyl group (which can exist in the tautomeric keto form as a pyrazolone), and a reactive site on the pyrazole ring—provides multiple avenues for chemical modification.
Potential Drug Development Pathways:
Caption: Potential applications in drug discovery.
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Kinase Inhibitors: The aminopyrazole moiety is a well-known pharmacophore in the design of kinase inhibitors for cancer therapy.[1] The amino group of 3-amino-1-methyl-1H-pyrazol-5-ol can serve as a key hydrogen bond donor, interacting with the hinge region of kinase domains.
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Anti-inflammatory Agents: Pyrazolone derivatives have a long history as anti-inflammatory agents. The pyrazol-5-ol tautomer of this compound can be functionalized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial Agents: The pyrazole ring system is present in various compounds with antibacterial and antifungal activities.[1]
Expert Insight: The strategic value of 3-amino-1-methyl-1H-pyrazol-5-ol lies in its potential for combinatorial library synthesis. The multiple points of diversification allow for the rapid generation of a wide array of derivatives, which can then be screened for various biological activities.
VI. Conclusion: A Call for Further Investigation
3-amino-1-methyl-1H-pyrazol-5-ol (CAS 57313-30-1) represents a molecule of significant potential, yet it remains largely unexplored in the scientific literature. This technical bulletin has synthesized the available information to provide a preliminary guide for researchers. The clear next steps are for the scientific community to develop and publish a detailed synthetic protocol, a comprehensive analytical and safety profile, and to explore its utility in the synthesis of novel bioactive compounds. As we continue to build upon the foundational knowledge of such versatile intermediates, we pave the way for the next generation of innovative therapeutics.
References
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PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]
- Google Patents.
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Faria, J. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]
- Google Patents. 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
Asija, S., & Asija, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1134. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 57313-30-1|3-Amino-1-methyl-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 3. 3-Amino-5-methyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 5. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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